2-phenyl-2-(phenylamino)ethan-1-ol
Description
Significance of Phenyl-Substituted Ethanolamines in Organic Chemistry
The significance of phenyl-substituted ethanolamines lies in their diverse applications. They are recognized as crucial building blocks in the synthesis of a wide array of more complex molecules. Their structural features, including the presence of a chiral center when appropriately substituted, make them valuable as chiral auxiliaries and ligands in asymmetric catalysis. This allows for the stereoselective synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. Furthermore, the amino and alcohol functional groups provide reactive sites for a variety of chemical transformations, rendering them versatile intermediates in multi-step synthetic pathways.
Historical Overview of Research on Analogous Structures
Research into analogous structures, particularly 1,2-amino alcohols, has a rich history. The development of methods for their synthesis has been a significant area of focus. Early methods often involved the reduction of α-amino ketones or the ring-opening of epoxides with amines. A major advancement in this field was the development of asymmetric methods for their preparation, which unlocked their potential as chiral ligands in a multitude of metal-catalyzed reactions. For instance, the discovery that chiral 1,2-amino alcohols could effectively induce enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes marked a milestone in asymmetric synthesis. Over the years, a vast library of chiral amino alcohol ligands has been developed, each with unique steric and electronic properties tailored for specific catalytic applications.
Rationale for Dedicated Research on 2-phenyl-2-(phenylamino)ethan-1-ol
The dedicated research interest in this compound stems from its potential as a valuable reagent and building block in organic synthesis. The presence of both a secondary amine and a primary alcohol offers two points for chemical modification, allowing for the construction of more complex molecular architectures. Specifically, this compound has been identified as a useful reagent in the synthesis of other amines, aldehydes, and epoxides. biosynth.com Its nucleophilic character also makes it a suitable candidate for reactions involving anilines. biosynth.com The exploration of its synthesis and reactivity is driven by the continuous demand for new and efficient tools in synthetic organic chemistry.
Research Scope and Objectives
The primary research objectives concerning this compound are centered on the thorough characterization of its chemical properties and the exploration of its synthetic utility. Key areas of investigation include the development of efficient and stereoselective synthetic routes to the compound itself, a detailed analysis of its spectroscopic and conformational properties, and the systematic evaluation of its performance as a reagent or ligand in various organic transformations. The overarching goal is to establish a comprehensive understanding of this compound's chemical behavior, thereby enabling its effective application in the synthesis of valuable target molecules.
Detailed Research Findings
Currently, detailed research findings specifically focused on this compound are limited in the public domain. However, based on available data and the chemistry of analogous compounds, certain properties and synthetic applications can be described.
Synthesis and Spectroscopic Data
The synthesis of this compound can be conceptually approached through the ring-opening of styrene (B11656) oxide with aniline (B41778). This reaction is a common method for the preparation of 1,2-amino alcohols.
Use as a Synthetic Reagent
As mentioned, this compound is noted for its utility as a reagent in organic synthesis. It has been used in the preparation of other amines, aldehydes, and epoxides. biosynth.com For example, it can be employed in the conversion of ethyl bromoacetate (B1195939) to an epoxide with high yield and regioselectivity. biosynth.com An advantage of this reagent is its potential for reuse in certain reactions for several cycles without a significant decrease in efficiency. biosynth.com Furthermore, it has been demonstrated to be effective in the preparation of various alcohols from their corresponding phenols using tetrafluoroborate (B81430) as a base. biosynth.com
Properties
CAS No. |
13891-02-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Elucidation
Established Synthetic Routes to 2-phenyl-2-(phenylamino)ethan-1-ol
The preparation of this compound can be accomplished through various synthetic pathways, ranging from traditional multistep sequences to more streamlined one-pot and convergent approaches.
Conventional Multistep Approaches
Conventional methods for the synthesis of vicinal amino alcohols often involve multiple, sequential steps that may include protection and deprotection sequences, as well as functional group interconversions. While no specific multistep synthesis for this compound is extensively detailed in the reviewed literature, a plausible and illustrative route can be constructed based on fundamental organic transformations.
Another potential multistep route could start from benzaldehyde (B42025) and a cyanide source to form mandelonitrile. Hydrolysis of the nitrile to a carboxylic acid, followed by amidation with aniline (B41778) and subsequent reduction of the amide and the newly formed carboxylic acid, would lead to the target amino alcohol. This pathway, however, is also characterized by a considerable number of steps.
One-Pot and Convergent Synthesis Methodologies
To address the inefficiencies of multistep syntheses, one-pot and convergent strategies have been developed, offering more efficient and atom-economical routes to this compound.
The most prominent one-pot synthesis involves the direct ring-opening of styrene (B11656) oxide with aniline. This reaction is typically catalyzed and can proceed with high regioselectivity. The nucleophilic attack of aniline on the epoxide ring of styrene oxide can theoretically yield two isomers: this compound (from attack at the benzylic carbon) and 1-phenyl-2-(phenylamino)ethan-1-ol (B13658671) (from attack at the terminal carbon). The regiochemical outcome is highly dependent on the reaction conditions and the nature of the catalyst employed.
A notable example of a one-pot approach utilizes a dual single-atom catalyst composed of isolated palladium and iron atoms anchored on a nitrogen-doped carbon support. This system facilitates a cascade reaction where nitrobenzene (B124822) is first hydrogenated to aniline by the iron sites, which then reacts with in-situ generated styrene oxide (from styrene epoxidation by palladium sites) to produce 1-phenyl-2-(phenylamino)ethanol with high yield and selectivity.
Convergent synthesis represents a powerful strategy that involves the separate synthesis of key fragments of a target molecule, which are then coupled together in the final stages. For vicinal amino alcohols, a convergent approach could involve the coupling of an electrophilic carbonyl compound with a nucleophilic α-amino organometallic reagent. While a specific convergent synthesis for this compound is not explicitly described, a general strategy could involve the reaction of benzaldehyde with a pre-formed organometallic reagent derived from N-lithiated aniline and a formaldehyde (B43269) equivalent. This approach allows for the rapid assembly of the molecular backbone from well-defined precursors.
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes to this compound, focusing on catalyst development and the use of environmentally benign reaction conditions.
Catalyst Development for Environmentally Benign Production
A significant area of research has been the development of efficient and reusable catalysts for the synthesis of β-amino alcohols from epoxides and amines. Various catalytic systems have been explored for the reaction between styrene oxide and aniline.
Table 1: Catalytic Systems for the Synthesis of this compound from Styrene Oxide and Aniline
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) for this compound | Reference |
| Cyanuric chloride | Neat | Room Temp. | 2 | 95 | 92 | researchgate.net |
| MOF-808 | Ethanol (B145695) | 70 | 24 | - | High | researchgate.net |
| UiO-66-NH2 | Ethanol | 70 | 24 | - | Moderate | researchgate.net |
| Zr-MOR zeolite | Neat | Ambient | - | High | High | chemrxiv.org |
| MoO3/ZrO2 | Toluene | - | - | 98 | 95 | biosynth.com |
| Acetic acid | Neat | - | - | High | Excellent | nih.gov |
Solvent-Free and Atom-Economical Transformations
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic methods for this compound have been developed under solvent-free (neat) conditions. researchgate.netchemrxiv.org These reactions are often promoted by catalysts and can proceed with high efficiency, reducing the environmental burden associated with solvent use and disposal.
Atom economy, a concept developed by Barry Trost, is another crucial metric for assessing the greenness of a chemical process. It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The one-pot synthesis of this compound from styrene oxide and aniline is an excellent example of an atom-economical reaction. In this process, all the atoms of the starting materials are, in principle, incorporated into the desired product, with no byproducts formed. This contrasts sharply with multistep syntheses that often involve the use of protecting groups and other reagents that are not part of the final molecule, leading to lower atom economy. The ideal atom economy for the ring-opening of styrene oxide with aniline is 100%.
Reaction Mechanism Investigations
The regioselectivity of the ring-opening of styrene oxide by aniline is a critical aspect that has been the subject of mechanistic studies. The reaction can proceed via two main pathways, leading to the formation of either this compound or 1-phenyl-2-(phenylamino)ethan-1-ol.
The outcome of the reaction is governed by a combination of electronic and steric factors, and is significantly influenced by the nature of the catalyst and the reaction conditions. In general, the ring-opening of epoxides can occur through either an S(_N)1-like or an S(_N)2-like mechanism.
Under neutral or basic conditions, the reaction typically follows an S(_N)2 pathway, where the nucleophile (aniline) attacks the less sterically hindered carbon atom. In the case of styrene oxide, this would be the terminal carbon, leading to the formation of 1-phenyl-2-(phenylamino)ethan-1-ol.
However, in the presence of a Lewis acid or a Brønsted acid catalyst, the epoxide oxygen is activated through coordination or protonation. This activation polarizes the C-O bonds and can lead to a more S(_N)1-like transition state. In such a scenario, the nucleophilic attack occurs at the more electrophilic carbon atom, which is the benzylic carbon of styrene oxide due to the stabilizing effect of the adjacent phenyl group on the developing positive charge. This results in the preferential formation of this compound.
Computational studies and experimental evidence have shown that the use of various catalysts can effectively control the regioselectivity. For example, catalysts with strong Lewis acidic sites tend to favor the formation of the isomer resulting from the attack at the benzylic position. The choice of solvent can also play a role, with polar aprotic solvents sometimes favoring the S(_N)1 pathway.
Detailed Mechanistic Pathways of Formation Reactions
The principal route for the synthesis of this compound involves the reaction of styrene oxide with aniline. This reaction is a classic example of nucleophilic aminolysis of an epoxide. The mechanism can proceed under either neutral, acidic, or basic conditions, with the regioselectivity of the attack being a key consideration. tandfonline.com
Under neutral or basic conditions, the reaction follows a bimolecular nucleophilic substitution (SN2) pathway. The aniline, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C1) of the styrene oxide. This leads to the formation of the desired this compound as the major product. The transition state involves a simultaneous bond formation between the nitrogen of the aniline and the C1 carbon, and the breaking of the C1-O bond of the epoxide. Subsequent protonation of the resulting alkoxide furnishes the final amino alcohol.
A plausible mechanistic pathway is also the one-pot synthesis from styrene, mediated by a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in an aqueous medium. ccspublishing.org.cnsioc-journal.cn Initially, styrene reacts to form a bromohydrin intermediate. This is followed by an in-situ nucleophilic attack by aniline, displacing the bromide to yield the amino alcohol.
Kinetic Studies and Transition State Analysis
Kinetic investigations into the aminolysis of epoxides, such as styrene oxide, reveal that the reaction is often subject to catalysis. Studies have shown that the reaction can be water-catalyzed, where water molecules facilitate proton transfer in the transition state. oberlin.edu The rate of reaction is also significantly influenced by the solvent and the presence of catalysts. For instance, the use of Lewis acids or solid acid catalysts can accelerate the ring-opening process. rroij.com
A kinetic study of the aminolysis of styrene oxide with 2-aminoindan (B1194107) in ethanol demonstrated that the activation energy for the desired product formation is higher than that for the formation of the regioisomer and secondary aminolysis products. This suggests that increasing the reaction temperature can improve the selectivity for the desired product. mit.eduacs.org
The transition state for the base-catalyzed ring-opening is generally considered to be a classic SN2-type, with the nucleophile, epoxide, and leaving group all involved in a concerted step. For the acid-catalyzed reaction, the transition state is more complex, exhibiting characteristics of both SN1 and SN2 pathways. The positive charge on the protonated epoxide is partially delocalized to the more substituted carbon, leading to a "borderline" mechanism where the nucleophilic attack occurs at the more substituted carbon with inversion of configuration. pressbooks.pubchemistrysteps.com
Asymmetric Synthesis and Stereocontrol
The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms.
Enantioselective Methodologies for Chiral Induction
The enantioselective synthesis of this compound can be approached through several strategies. A prominent method involves the kinetic resolution of racemic styrene oxide using a chiral catalyst in the presence of an amine. Chiral salen-metal complexes, for example, have been effectively used in the enantioselective aminolysis of epoxides.
Another powerful approach is the use of enzymes. Epoxide hydrolases can be employed for the enantioselective hydrolysis of racemic styrene oxide, leaving one enantiomer of the epoxide unreacted with high enantiomeric excess. nih.govnih.gov This enantiopure epoxide can then be reacted with aniline to produce the corresponding enantiomer of this compound.
Furthermore, the Sharpless asymmetric epoxidation of an appropriate allylic alcohol precursor, followed by conversion to the target amino alcohol, represents a viable, albeit longer, synthetic route. youtube.com This method allows for the predictable synthesis of a specific enantiomer based on the choice of the chiral tartrate ligand.
Recent advancements have also explored the use of engineered P450 enzymes for the highly (R)-enantioselective epoxidation of styrene, which could then be used to produce (R)-2-phenyl-2-(phenylamino)ethan-1-ol. rsc.org
Diastereoselective Synthesis and Stereochemical Purity Assessment
When a chiral amine is used to open a racemic or achiral epoxide, a pair of diastereomers can be formed. The diastereoselectivity of such reactions can often be predicted using empirical models like Cram's rule, especially when a carbonyl group is adjacent to the reacting center in the substrate. youtube.com
In the context of synthesizing derivatives of 2-amino-1-phenylethanol, the stereoselective reduction of an α-amino ketone precursor is a common strategy. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the directing effect of the amino group.
The assessment of stereochemical purity, both enantiomeric excess (ee) and diastereomeric ratio (dr), is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents or by derivatization with a chiral auxiliary, can be used to determine both enantiomeric and diastereomeric purity.
Table 1: Summary of Synthetic Approaches and Stereochemical Control
| Method | Description | Stereochemical Outcome | Key Considerations |
|---|---|---|---|
| Epoxide Aminolysis | Reaction of styrene oxide with aniline. | Racemic product unless a chiral component is used. | Regioselectivity is dependent on reaction conditions (acidic vs. basic/neutral). |
| Kinetic Resolution | Enantioselective reaction of racemic styrene oxide with an amine using a chiral catalyst. | One enantiomer of the product and unreacted enantiomer of the epoxide. | Catalyst efficiency and selectivity are crucial. |
| Enzymatic Resolution | Use of epoxide hydrolases to selectively hydrolyze one enantiomer of racemic styrene oxide. | Enantiopure epoxide for subsequent aminolysis. | Enzyme activity, stability, and enantioselectivity are key parameters. |
| Asymmetric Epoxidation | Sharpless asymmetric epoxidation of an allylic alcohol precursor. | Predictable formation of a specific enantiomer. | Requires a multi-step synthesis. |
| Chiral Amine Addition | Reaction of a chiral amine with an achiral or racemic epoxide. | Formation of diastereomers. | Diastereoselectivity can be influenced by reaction conditions and substrate structure. |
Chemical Reactivity and Transformation Pathways
Derivatization Reactions of the Hydroxyl Group
The secondary alcohol functionality is a key site for derivatization, participating in reactions typical of alcohols, such as esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of 2-phenyl-2-(phenylamino)ethan-1-ol can be converted to an ester through reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. Given the presence of the nucleophilic amino group, selective acylation of the more reactive hydroxyl group can be challenging and may require protective group strategies for the amine. However, under controlled conditions, preferential O-acylation can be achieved.
Etherification: The formation of an ether derivative from the hydroxyl group can be accomplished via methods like the Williamson ether synthesis. This two-step process involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether. The choice of base and solvent is crucial to favor etherification over potential side reactions.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine | 2-acetoxy-2-phenyl-2-(phenylamino)ethane |
Oxidation Reactions and Product Characterization
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-phenyl-2-(phenylamino)acetophenone. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups.
Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the phenylamino (B1219803) group. Reagents such as Pyridinium chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones under non-aqueous conditions. nih.govrsc.orgnist.govacs.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). rsc.org Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. researchgate.netbiosynth.comnih.govnih.govresearchgate.net This method is known for its mild conditions and high yields. biosynth.comnih.govresearchgate.net
The resulting ketone, 2-phenyl-2-(phenylamino)acetophenone, can be characterized by spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the O-H stretching band of the alcohol and the appearance of a strong C=O stretching band around 1680-1700 cm⁻¹ would confirm the oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would show the disappearance of the hydroxyl proton signal and a downfield shift of the proton alpha to the newly formed carbonyl group.
Table 2: Common Oxidation Methods for Secondary Alcohols
| Oxidation Method | Reagents | Typical Solvent | Product |
|---|---|---|---|
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2-phenyl-2-(phenylamino)acetophenone |
Nucleophilic Substitution Reactions
The hydroxyl group is a poor leaving group (as hydroxide, OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺, a good leaving group (as H₂O). Subsequent attack by a nucleophile can then proceed.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.
A computational study has investigated the reaction of N-(2-phenylamino)ethanol with thionyl chloride, which can lead to the formation of 1-chloro-(phenylamino)ethane through a substitution reaction mechanism. This indicates that the hydroxyl group can be replaced by a halogen, creating a reactive intermediate for further synthetic transformations.
Reactions Involving the Phenylamino Moiety
The secondary amine of the phenylamino group is also a reactive site, capable of undergoing reactions such as acylation and alkylation. Its nucleophilicity also allows it to participate in cyclization reactions.
Amidation and Alkylation Reactions
Amidation: The phenylamino group can react with acylating agents, such as acyl chlorides or acid anhydrides, to form an N-acyl derivative (an amide). This reaction, a form of N-acylation, typically requires a base to neutralize the acid byproduct. When both the hydroxyl and amino groups are present, competitive acylation can occur. Selective N-acylation might require protection of the hydroxyl group, for example, as a silyl (B83357) ether, before carrying out the amidation, followed by deprotection.
Alkylation: The nitrogen atom of the phenylamino group can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can lead to mono-alkylation, and potentially di-alkylation to form a quaternary ammonium (B1175870) salt, depending on the stoichiometry and reactivity of the reagents. "Borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metals like manganese, provide a greener alternative for the N-alkylation of amines using alcohols as the alkylating agents. These reactions generate water as the only byproduct.
Table 3: Representative Amidation and Alkylation Reactions
| Reaction Type | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Amidation | Benzoyl Chloride | Triethylamine | N-benzoyl-2-phenyl-2-(phenylamino)ethan-1-ol |
Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an oxygen atom, makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.
One important class of heterocycles accessible from 1,2-amino alcohols are oxazines. The synthesis ofoxazine derivatives can be achieved through various routes, often involving the condensation of an amino alcohol with an aldehyde or a related carbonyl compound. For instance, the reaction of a primary amine, a phenol, and formaldehyde (B43269) can lead to 1,3-oxazine structures. The amino alcohol moiety in this compound can act as a synthon for building such heterocyclic rings.
Furthermore, intramolecular cyclization can lead to the formation of other heterocyclic structures. Depending on the reagents and reaction conditions, the phenylamino group can participate in cyclization with electrophilic centers introduced into the molecule. For example, aniline-promoted cyclization-substitution cascade reactions have been used to synthesize structurally diverse 2-substituted 2H-chromenes. The nucleophilic character of the aniline (B41778) nitrogen is key to initiating such transformations. The synthesis of indoles via intramolecular hydroamination of 2-alkynylanilines is another example of the utility of the aniline moiety in forming heterocyclic rings.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Triethylamine |
| Sodium Hydride |
| Methyl Iodide |
| Benzyl Bromide |
| 2-acetoxy-2-phenyl-2-(phenylamino)ethane |
| 2-methoxy-2-phenyl-2-(phenylamino)ethane |
| 2-phenyl-2-(phenylamino)acetophenone |
| Pyridinium chlorochromate (PCC) |
| Dichloromethane (DCM) |
| Dimethyl sulfoxide (DMSO) |
| Oxalyl chloride |
| Trifluoroacetic anhydride |
| p-toluenesulfonyl chloride |
| 1-chloro-(phenylamino)ethane |
| Thionyl chloride |
| Silyl ether |
| Benzoyl Chloride |
| N-benzoyl-2-phenyl-2-(phenylamino)ethan-1-ol |
| Potassium Carbonate |
| 2-phenyl-2-(N-methyl-N-phenylamino)ethan-1-ol |
| Formaldehyde |
| 2H-chromenes |
Electrophilic Aromatic Substitution on Phenyl Rings
The structure of this compound features two distinct phenyl rings, each with different substitution patterns that influence their susceptibility and regioselectivity towards electrophilic attack. While specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented, its reactivity can be predicted based on established principles of organic chemistry.
The two phenyl rings are:
Ring A: The phenyl group attached to the stereogenic carbon bearing the hydroxyl group.
Ring B: The phenyl group attached to the nitrogen atom of the amino group.
The activating and directing effects of the substituents on each ring are key to predicting the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. lkouniv.ac.inbyjus.com
Reactivity of Ring A: This ring is substituted with a -CH(CH₂OH)NHPh group. This alkylamine substituent is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and weak inductive effects.
Reactivity of Ring B: This ring is substituted with an amino group (-NH-), which is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, significantly increasing the electron density at the ortho and para positions. lkouniv.ac.inlibretexts.org This makes Ring B substantially more reactive towards electrophiles than Ring A.
In a competitive substitution reaction, electrophilic attack would be expected to occur preferentially on Ring B due to the strong activating effect of the amino group. The substitution would be directed to the ortho and para positions. However, under forcing conditions or with appropriate protecting group strategies, substitution on Ring A could also be achieved.
| Ring | Substituent | Predicted Activating/Deactivating Effect | Predicted Directing Effect |
| Ring A (C-phenyl) | -CH(CH₂OH)NHPh | Weakly Activating | ortho, para |
| Ring B (N-phenyl) | -NH-R | Strongly Activating | ortho, para |
This table provides a predictive analysis based on general principles of electrophilic aromatic substitution.
Intramolecular Transformations and Rearrangements
The 1,2-aminoalcohol motif in this compound is a key structural feature that allows for specific intramolecular transformations. One of the most significant potential reactions is the formation of a heterocyclic ring system, such as an oxazolidinone.
This transformation can be achieved by reacting the aminoalcohol with a suitable carbonylating agent, like phosgene (B1210022) or a chloroformate. The reaction proceeds through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the stable five-membered ring. The presence of phenyl groups at both the C4 and N3 positions of the resulting oxazolidinone ring would significantly influence its properties and subsequent reactivity. The synthesis of oxazolidinones from 1,2-aminoalcohols is a well-established method in organic chemistry. organic-chemistry.orgwikipedia.orgbohrium.com For instance, the reaction of an ethanolamine (B43304) with dimethyl carbonate can yield a 2-oxazolidinone. wikipedia.org
While specific studies on rearrangements like Wagner-Meerwein shifts for this compound are not prominent, the potential for such transformations under acidic conditions should not be entirely dismissed, given the presence of a benzylic alcohol that could be protonated to form a carbocation.
Role as a Synthetic Intermediate and Building Block
The bifunctional nature and inherent chirality of this compound make it a valuable building block in organic synthesis. Its ability to serve as a scaffold for more complex molecules is a testament to its synthetic utility.
Precursor in Complex Molecule Synthesis
As a chiral 1,2-aminoalcohol, this compound is a potential precursor for the synthesis of a variety of complex and biologically relevant molecules. Chiral aminoalcohols are fundamental components in the synthesis of chiral ligands for asymmetric catalysis, as well as being incorporated into the structure of many pharmaceutical compounds.
The enantiomerically pure forms of this compound can be used to introduce specific stereocenters into a target molecule. For example, it can be used to synthesize chiral auxiliaries, which are compounds that can direct the stereochemical course of a reaction. The Evans auxiliaries, which are based on oxazolidinones, are a prime example of this strategy, though they are typically derived from amino acids. wikipedia.org
Formation of Macrocyclic Structures
The synthesis of macrocycles is an area of intense research, and 1,2-aminoalcohols are valuable starting materials for their construction. nih.gov The amino and hydroxyl groups of this compound can serve as two points of attachment for the construction of a macrocyclic ring.
Various strategies can be envisioned for its incorporation into a macrocycle. For example, it could be coupled with a long-chain dicarboxylic acid to form a macrolactam or with a di-functionalized linker to create a larger ring system. Ring-closing metathesis (RCM) is a powerful tool for macrocyclization, and this aminoalcohol could be elaborated with terminal alkenes to serve as an RCM precursor. nih.gov The defined stereochemistry of the aminoalcohol would be translated into the three-dimensional structure of the resulting macrocycle, which is crucial for its biological activity or host-guest binding properties. The use of aminoalcohols as templates for building macrocycles is a known strategy in the synthesis of compounds with potential therapeutic applications. nih.govacs.org
Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For chiral molecules like 2-phenyl-2-(phenylamino)ethan-1-ol, SCXRD is instrumental in establishing the absolute stereochemistry of its chiral centers.
The crystallographic data for such compounds typically include the crystal system, space group, and unit cell dimensions, as exemplified in the table below for a related amino alcohol.
| Parameter | Value |
|---|---|
| Chemical Formula | C22H23NO |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.307 |
| b (Å) | 12.801 |
| c (Å) | 22.490 |
| V (ų) | 1815.7 |
| Z | 4 |
| Key Interaction | Intermolecular N—H···O hydrogen bonds |
This type of analysis confirms the solid-state conformation and reveals the supramolecular architecture dictated by non-covalent interactions.
Solution and Solid-State Nuclear Magnetic Resonance Spectroscopy for Dynamic and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about molecular structure and dynamics in both solution and solid states.
In solution, ¹H NMR spectra of this compound and its derivatives reveal characteristic chemical shifts for the protons in different parts of the molecule. For instance, the aromatic protons of the two phenyl rings typically appear in the downfield region (δ 6.5-8.0 ppm), while the aliphatic protons on the ethanol (B145695) backbone (-CH-CH₂-) appear at higher field strengths. The coupling patterns between adjacent protons (spin-spin splitting) help to confirm the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the identification of aromatic, aliphatic, and alcohol carbons. Research on derivatives of this compound has provided specific spectral data. rsc.org
Conformational studies in solution can be carried out by analyzing temperature-dependent NMR spectra. Changes in temperature can influence the rate of conformational exchange, which may be observed as broadening or sharpening of NMR signals. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial data for determining the preferred solution-state conformation. Studies on structurally similar molecules have shown that intramolecular interactions, such as an attractive edge-to-face interaction between a proton on one ring and the π-electrons of another, can be identified by anomalous upfield shifts in the ¹H NMR spectrum. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.76-6.97 | Aromatic Protons |
| ¹H | 6.04 | Methine Proton (-CH-) |
| ¹H | 3.41 | Methine Proton (-CH-) |
| ¹³C | 145.1, 143.2, 139.5, 138.5 | Aromatic Carbons (quaternary) |
| ¹³C | 128.5-121.8 | Aromatic Carbons (CH) |
| ¹³C | 80.7, 72.5 | Aliphatic Carbons (-CH-OH, -CH-NH-) |
Vibrational Spectroscopy (Infrared and Raman) for Elucidating Bonding and Molecular Interactions
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
N-H Stretch: A moderate band around 3300-3500 cm⁻¹, corresponding to the secondary amine.
C-H Stretch (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce a very strong signal in the Raman spectrum. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to assign the observed vibrational modes accurately. nih.gov Studies on related molecules like 2-phenylethanol have shown that the molecule predominantly exists in a non-planar gauche conformation, which is stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring's π-electron system. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | IR (Strong, Broad) |
| N-H stretch | 3300 - 3500 | IR (Moderate) |
| Aromatic C-H stretch | 3000 - 3100 | IR (Moderate), Raman (Strong) |
| Aliphatic C-H stretch | 2850 - 3000 | IR (Strong), Raman (Strong) |
| Aromatic C=C stretch | 1450 - 1610 | IR (Variable), Raman (Strong) |
| C-O stretch | 1000 - 1200 | IR (Strong) |
| Aromatic Ring Breathing | ~1000 | Raman (Very Strong) |
Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺, confirming the molecular weight with minimal fragmentation. rsc.org This is particularly useful for reaction monitoring, where the formation of the desired product can be tracked by observing the appearance of its corresponding molecular ion peak.
Electron Ionization (EI) is a "harder" ionization technique that imparts more energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For a related, simpler compound like 2-(phenylamino)ethanol, the mass spectrum reveals key fragments that help to piece together the structure. nist.gov
Tandem mass spectrometry (MS/MS) can be used for more detailed mechanistic studies. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process can help to elucidate reaction pathways and identify unknown intermediates or byproducts.
| Compound | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| 1-(p-tolyl)-2-phenyl-2-(phenylamino)ethan-1-ol | [M+Na]⁺ | 327.1356 | 327.1352 |
| 1-(4-Methoxyphenyl)-2-phenyl-2-(phenylamino)ethan-1-ol | [M+Na]⁺ | 405.1461 | 405.1464 |
Computational and Theoretical Chemistry
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the electrons, which in turn dictates the molecule's properties.
Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational efficiency. espublisher.com It is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.
For a molecule like 2-phenyl-2-(phenylamino)ethan-1-ol, DFT studies can provide detailed insights into its electronic characteristics. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests higher reactivity.
In studies of similar aromatic and amine-containing compounds, DFT has been used to:
Optimize molecular geometries to find the most stable conformation. researchgate.net
Calculate the distribution of molecular orbitals. For instance, in related derivatives, the HOMO is often located on the benzene (B151609) rings and substituents, while the LUMO is distributed across the aromatic systems. espublisher.com
Analyze the effects of different functional groups on the electronic properties of a core structure. espublisher.com
Investigate the nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state structure. researchgate.net
While specific DFT studies on this compound are not prevalent in the reviewed literature, data from analogous compounds provide a framework for what such an analysis would yield. For example, the analysis of 1,5-benzodiazepine derivatives showed HOMO-LUMO gaps in the range of 3.38 to 4.01 eV, indicating good kinetic stability. espublisher.com
Table 1: Illustrative Electronic Properties from DFT Calculations on Related Aromatic Amines
| Property | Description | Illustrative Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.0 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |
Note: This table presents typical value ranges for similar molecules to illustrate the data obtained from DFT calculations; specific values for this compound would require direct computation.
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. semanticscholar.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. mdpi.com
Ab initio calculations for this compound would involve:
Structural Optimization: Determining the equilibrium geometry by finding the minimum energy structure on the potential energy surface.
Vibrational Frequency Analysis: Calculating the vibrational modes to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) spectrum.
Thermochemical Analysis: Computing thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov
In a study on 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, ab initio calculations at the HF/6-311G** level were used to determine atomic charges and analyze natural bond orbitals, revealing potential sites for metal coordination. semanticscholar.org Such an analysis on this compound would identify the most nucleophilic and electrophilic sites, which are key to its reactivity.
Molecular Modeling and Conformational Analysis
The flexibility of this compound, particularly around its C-C, C-N, and C-O single bonds, means it can adopt numerous conformations. Molecular modeling techniques are essential for exploring this conformational landscape. nih.gov
Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This method allows for the exploration of conformational space and provides insight into the dynamic behavior of a molecule.
An MD simulation of this compound would involve:
Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.
Placing the molecule in a simulated environment, such as a solvent box (e.g., water).
Simulating its movement over a period, typically nanoseconds to microseconds.
Results from MD simulations can reveal the most stable and frequently accessed conformations, the pathways of conformational change, and the role of solvent interactions in stabilizing certain structures. A study on amine-functionalized polymers used MD simulations to show that a helical conformation was the most stable in an aqueous environment, driven by solvophobic interactions. nih.gov A similar analysis could determine the preferred folded or extended structures of this compound in different solvents.
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org Mapping the PES is crucial for identifying stable isomers (local minima), transition states (saddle points), and the energy barriers between them. longdom.orglibretexts.org
For this compound, a simplified PES could be mapped by systematically changing key dihedral angles (e.g., rotation around the C-C bond connecting the phenyl and ethanolamine (B43304) moieties) and calculating the energy at each point. This would reveal the energy profile for rotation and identify the most stable rotational isomers (rotamers).
Table 2: Hypothetical Potential Energy Surface Data for Rotation Around a Key Bond
| Dihedral Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 0.0 | Gauche (Energy Minimum) |
| 120 | 5.5 | Eclipsed (High Energy) |
| 180 | 0.5 | Anti (Energy Minimum) |
| 240 | 5.5 | Eclipsed (High Energy) |
| 300 | 0.0 | Gauche (Energy Minimum) |
Note: This table is a simplified, hypothetical representation to illustrate the concept of PES mapping. Actual calculations would be more complex and multi-dimensional.
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in predicting the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. sid.ir
For this compound, one could computationally investigate reactions such as its synthesis or decomposition. For example, its formation via the reaction of styrene (B11656) oxide with aniline (B41778) could be modeled. The calculations would involve:
Optimizing the geometries of the reactants, the transition state for the nucleophilic attack of aniline on the epoxide ring, and the final product.
Calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a faster reaction.
Using methods like transition-state theory in conjunction with DFT to compute reaction rate constants. sid.irnih.gov
A study on the pyrolysis of phenethyl phenyl ether, a structurally related compound, used DFT and transition-state theory to predict product selectivities by analyzing the electronic structure of the transition states. nih.gov Such an approach could predict, for example, whether a reaction involving this compound proceeds via a specific pathway, and how its electronic structure (e.g., polarization and spin delocalization) influences the outcome. nih.gov
In Silico Design of Analogues and Derivatives
The in silico design of analogues and derivatives of this compound represents a modern approach to drug discovery and development. This computational strategy allows for the rational design of novel molecules with potentially enhanced biological activities and improved pharmacokinetic profiles. By leveraging computational models, researchers can predict the properties of virtual compounds before their actual synthesis, thereby saving time and resources. Key methodologies in this field include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activity. These models are instrumental in predicting the activity of newly designed analogues. For instance, 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Indices Analysis) studies have been successfully applied to series of compounds structurally related to this compound. In a notable study on (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives, which are analogues, QSAR models were developed to elucidate the key structural features governing their activity. mdpi.com The best models were selected based on high q² values, indicating good internal predictive power. mdpi.com These models revealed that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties, as well as lipophilicity and molar refractivity, were major contributors to the biological activity. mdpi.com
Based on these validated QSAR models, novel molecules can be proposed and their biological activities predicted. The following table illustrates a series of proposed analogues and their predicted pEC₅₀ values, showcasing the practical application of in silico design.
Table 1: Proposed Structures of New Molecules and Their Predicted Biological Activity
| Compound | R¹ | R² | Predicted pEC₅₀ |
|---|---|---|---|
| 1 | H | 4-F | 7.50 |
| 2 | H | 3-Cl | 7.65 |
| 3 | CH₃ | 4-CN | 7.80 |
| 4 | H | 3-OCH₃ | 7.45 |
| 5 | Cl | 2-NO₂ | 7.95 |
Data is illustrative and based on methodologies described in related QSAR studies.
Molecular docking is another powerful computational technique used in the design of analogues. It involves predicting the preferred orientation of a molecule when bound to a target receptor or enzyme. This method provides insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, in the design of novel 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 protein, molecular docking studies were crucial. nih.gov These studies showed that the designed compounds could interact with key amino acid residues like Glu246 and Thr285 through hydrogen bonds and fit well within the active site cavity of the MCR-1 protein. nih.gov
The findings from these computational studies guide the synthesis of new derivatives with potentially enhanced efficacy. The synthesized compounds are then evaluated in vitro to validate the predictions of the in silico models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.
Further in silico studies on related structures, such as 2-phenyl-2,3-dihydrobenzofurans, have also demonstrated the utility of 3D-QSAR models in predicting antileishmanial activity. nih.gov These models can guide decision-making in the development of new therapeutic agents by predicting the activity of novel compounds before their synthesis. nih.gov
The table below presents a list of compounds mentioned in this article.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol |
| 1-phenyl-2-(phenylamino)ethanone |
Applications in Materials Science and Catalysis
Ligand Design and Coordination Chemistry
The design of ligands is a cornerstone of modern coordination chemistry and catalysis. The efficacy of a metal-based catalyst is often dictated by the steric and electronic properties of the ligands coordinated to the metal center. Chiral ligands, in particular, are crucial for the development of catalysts for asymmetric synthesis. Amino alcohols, such as 2-phenyl-2-(phenylamino)ethan-1-ol, are a well-established class of chiral ligands.
While specific research on the synthesis of metal complexes using this compound as a ligand is limited in publicly available literature, studies on closely related derivatives provide insight into its potential coordination behavior. For instance, research has been conducted on the synthesis of metal complexes with 2-phenyl-2-(phenylamino)acetonitrile, an analogue where the primary alcohol group is replaced by a nitrile group.
In one such study, the acetonitrile (B52724) derivative was used as a bidentate ligand to synthesize complexes with various transition metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). The synthesis typically involves the reaction of the ligand with the corresponding metal salt (e.g., metal chlorides) in a suitable solvent like ethanol (B145695). The resulting metal complexes can then be isolated as precipitates. These studies demonstrate the capability of the core structure of 2-phenyl-2-(phenylamino) moieties to act as effective chelating agents for a range of transition metals.
The general synthetic approach for such complexes can be represented as: Mn+ + xL → [M(L)x]n+ Where M is the metal ion, L is the this compound derivative, and x is the stoichiometric coefficient.
The characterization of newly synthesized metal complexes is essential to understand their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.
For the parent compound, this compound, characterization data is available. The 1H-NMR spectrum provides key information about its structure. doi.org
1H-NMR Data for this compound (400 MHz, CDCl3):
δ = 7.27 (q, J = 8.1 Hz, 4H)
δ = 7.21 – 7.17 (m, 1H)
δ = 7.07 – 6.99 (m, 2H)
δ = 6.60 (t, J = 7.3 Hz, 1H)
δ = 6.50 (d, J = 7.7 Hz, 2H)
δ = 4.43 (dd, J = 6.9, 4.2 Hz, 1H)
δ = 3.86 (dd, J = 11.1, 4.2 Hz, 1H)
δ = 3.68 (dd, J = 11.1, 7.0 Hz, 1H)
For metal complexes derived from analogous ligands like 2-phenyl-2-(phenylamino)acetonitrile, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements are used to elucidate the coordination mode and geometry of the complexes. For example, shifts in the vibrational frequencies of the amine and nitrile groups in the FTIR spectrum upon coordination to a metal ion can confirm the involvement of these groups in bonding. Electronic spectra (UV-Vis) can provide information about the d-d transitions of the metal ions, which is indicative of the coordination geometry (e.g., octahedral or tetrahedral).
While X-ray crystallographic data for complexes of this compound are not readily found in the literature, this technique remains the most definitive method for determining the precise three-dimensional structure of metal complexes, providing exact bond lengths, bond angles, and coordination geometry.
Catalytic Applications of Derived Complexes
The true value of many coordination complexes lies in their catalytic activity. The combination of a metal center with a carefully designed ligand can lead to highly efficient and selective catalysts for a variety of chemical transformations.
Chiral amino alcohols are a privileged class of ligands for asymmetric catalysis. Their metal complexes have been successfully employed in a range of enantioselective reactions. While specific examples utilizing complexes of this compound are not extensively documented, the structural motif suggests potential applications in this area.
Ruthenium complexes with chiral β-amino alcohol ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with good to excellent enantioselectivity. scirp.org For example, the ruthenium complex derived from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol is an efficient catalyst for the asymmetric transfer hydrogenation of N-(diphenylphosphinyl)imines, yielding products with high isolated yields and enantiomeric excesses up to 82%. scirp.org Given the structural similarities, it is plausible that chiral complexes of this compound could also catalyze such transformations.
Another area where chiral amino alcohol ligands have excelled is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols. The amino alcohol acts as a chiral catalyst, directing the addition of the alkyl group from the organozinc reagent to one face of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product.
A hypothetical application in the asymmetric ethylation of benzaldehyde (B42025) is shown below:
The performance of such catalytic systems is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product.
Hypothetical Performance Data for Asymmetric Ethylation
| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| [Metal]-2-phenyl-2-(phenylamino)ethan-1-ol complex | Asymmetric ethylation of benzaldehyde | Data not available | Data not available |
Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. Chiral amines and alcohols are prominent classes of organocatalysts. The presence of both amine and alcohol functionalities in this compound makes it a candidate for organocatalytic applications, potentially acting as a Brønsted acid or base, or participating in hydrogen bonding interactions to activate substrates and control stereochemistry.
However, based on available scientific literature, the specific use of this compound or its direct derivatives as organocatalysts has not been extensively reported.
Cross-coupling reactions are a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metal complexes, particularly those of palladium. The ligands employed in these reactions play a critical role in the catalytic cycle, influencing the efficiency and selectivity of the reaction.
While ligands containing nitrogen and oxygen donor atoms can be used in cross-coupling reactions, there is currently a lack of specific reports in the scientific literature detailing the application of this compound or its metal complexes in this context. The development of new ligand systems is an active area of research, and the potential of this compound in cross-coupling catalysis remains an area for future investigation.
Polymer Chemistry and Material Science Precursors
The unique structure of this compound, featuring both a nucleophilic amine and a hydroxyl group, positions it as a potential candidate for the synthesis of various polymers. Its aromatic rings could also impart desirable thermal and mechanical properties to the resulting materials.
Monomer for Polymer Synthesis
In principle, this compound could serve as a monomer in several types of polymerization reactions, leading to the formation of polymers such as polyamides, polyesters, and polyurethanes.
The presence of both an amine and an alcohol group allows for the formation of amide and ester linkages. For instance, in a polycondensation reaction with a dicarboxylic acid, the hydroxyl group of this compound could react to form an ester bond, while the secondary amine could react to form an amide bond, resulting in a poly(ester-amide).
Similarly, reaction with a diisocyanate could lead to the formation of polyurethanes. The hydroxyl group would react with the isocyanate group to form a urethane (B1682113) linkage. The secondary amine could also react, although its reactivity might differ from that of the primary alcohol.
Despite these theoretical possibilities, a comprehensive search of scientific literature did not yield specific studies detailing the polymerization of this compound. The following table summarizes the potential polymer types that could be synthesized from this monomer, based on general polymerization principles.
| Polymer Type | Co-monomer Required | Potential Linkage |
| Polyamide | Dicarboxylic acid or acyl chloride | Amide |
| Polyester | Dicarboxylic acid or acyl chloride | Ester |
| Polyurethane | Diisocyanate | Urethane |
| Poly(ester-amide) | Dicarboxylic acid or acyl chloride | Ester and Amide |
Table 1: Potential Polymer Types from this compound
Integration into Polymeric Frameworks
Beyond its potential as a primary monomer, this compound could also be integrated into polymeric frameworks as a modifying agent or a chain extender. Its rigid phenyl groups could enhance the thermal stability and mechanical strength of existing polymers.
As a chain extender in polyurethane synthesis, the difunctionality of this compound could be utilized to link prepolymer chains, thereby increasing the molecular weight and influencing the final properties of the material. The aromatic nature of the compound would likely contribute to the hard segments of the polyurethane, potentially increasing its hardness and modulus.
Furthermore, the hydroxyl group could be used to graft this molecule onto existing polymer backbones, introducing the phenyl and phenylamino (B1219803) functionalities to the surface or bulk of a material. This could be a route to modify surface properties, such as hydrophobicity or reactivity.
However, it is crucial to reiterate that these applications are speculative and based on the chemical structure of the compound. No specific examples or research data were found to substantiate these potential uses in the context of this compound.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Catalytic Systems
The development of new and efficient methods for the synthesis of 2-aryl-2-amino-1-ethanol derivatives, including 2-phenyl-2-(phenylamino)ethan-1-ol, remains a critical area of research. While classical methods often involve the aminolysis of epoxides, future research is expected to focus on more sophisticated and sustainable approaches.
One promising direction is the exploration of novel catalytic systems . The use of chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of specific stereoisomers of this compound, which is crucial for its potential applications in pharmaceuticals and materials science. Recent advancements in asymmetric catalysis, such as the use of ruthenium and other transition metal complexes, offer a fertile ground for developing highly selective and efficient catalysts for the synthesis of this and related compounds. sciengine.comnih.gov For instance, the catalytic asymmetric β-amination of alcohols presents a direct strategy to access chiral β-amino alcohols. sciengine.com The development of catalysts that can operate under mild conditions, with high turnover numbers and excellent stereocontrol, will be a key focus.
Furthermore, biocatalytic approaches are gaining traction as a green and highly selective alternative to traditional chemical synthesis. frontiersin.org Engineered enzymes, such as transaminases and dehydrogenases, could be employed for the stereoselective synthesis of this compound. frontiersin.orgnih.gov The development of robust and reusable biocatalysts for the production of this specific amino alcohol is a compelling avenue for future investigation.
Exploration of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of the formation of this compound is crucial for process optimization and control. In situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction intermediates, transition states, and the influence of various parameters on the reaction outcome.
The development of specialized probes that are robust to the reaction conditions and sensitive to the key species involved in the formation of this compound will be a significant step forward. This will enable the collection of high-quality data that can be used for kinetic modeling and the development of more efficient and controlled synthetic processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. chemicalbook.com The integration of the synthesis of this compound into continuous flow systems is a promising area for future research.
Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. mit.edu For the synthesis of this compound, a flow process could allow for the safe handling of reactive intermediates and reagents. Furthermore, the modular nature of flow chemistry setups facilitates the integration of in-line purification and analysis, leading to a more streamlined and efficient manufacturing process. nih.govchemicalbook.com
The development of automated synthesis platforms coupled with high-throughput screening methods could accelerate the discovery of new catalysts and optimal reaction conditions for the synthesis of this compound and its derivatives. nih.gov This would involve the use of robotic systems for reagent handling, reaction execution, and product analysis, enabling the rapid evaluation of a large number of experimental variables.
Development of Advanced Computational Models for Complex Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the reactivity and properties of molecules. In the context of this compound, advanced computational models can be employed to gain deeper insights into its synthesis and reactivity.
Future research should focus on the development of accurate Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models to study the reaction mechanisms involved in the synthesis of this compound. rsc.org These models can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed understanding of the reaction pathways and the factors that control selectivity. rsc.orgcdnsciencepub.com For example, computational studies can elucidate the mechanism of epoxide ring-opening by amines, a key step in the synthesis of this compound. psu.eduresearchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations can be used to predict the properties and behavior of this compound and to design new derivatives with desired characteristics. rsc.org These computational approaches can accelerate the discovery and development of new applications for this versatile compound.
Compound Information
Q & A
Q. What are the standard synthetic protocols for 2-phenyl-2-(phenylamino)ethan-1-ol, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with α-hydroxy ketones under Cu(I)/TEMPO catalysis to form morpholin-2-one derivatives. Key parameters include temperature (e.g., 80°C), solvent (tert-butyl methyl ether), and catalysts (Cu(I)), with yields up to 96% under optimized conditions . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/pentane).
Q. What analytical techniques are recommended for characterizing this compound?
Structural confirmation relies on NMR (¹H, ¹³C) to resolve aromatic protons, amino, and hydroxyl groups. For example, Appendix III in provides NMR spectra for reaction intermediates. HPLC or chiral chromatography ensures enantiomeric purity, critical given the compound's stereochemical sensitivity in biological systems . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve absolute configuration .
Q. How does the amino alcohol moiety influence the compound’s solubility and reactivity?
The hydroxyl and amino groups enable hydrogen bonding, enhancing solubility in polar solvents (e.g., water when protonated). Reactivity includes participation in nucleophilic substitutions (e.g., with aldehydes) and acid-base reactions. The phenyl groups contribute to lipophilicity, affecting partition coefficients and membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities, such as EGFR inhibition vs. anti-inflammatory effects?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. For EGFR inhibition (IC₅₀ = 0.5 µM in ), validate via kinase assays and molecular docking to compare binding modes. Anti-inflammatory claims (e.g., ) require cytokine profiling (ELISA) and in vivo models. Cross-validate using isoform-specific inhibitors to rule off-target effects .
Q. How do substituents (e.g., halogens, trifluoromethyl) modulate the compound’s bioactivity and stability?
Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability by reducing oxidative degradation. Halogens (Br, Cl) increase lipophilicity and receptor binding affinity. Compare analogs via SAR studies: replace substituents systematically and assess pharmacokinetic parameters (e.g., t½ in microsomal assays) .
Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?
Use asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries during synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms optical activity. Enantioselective enzymatic resolution (lipases) can achieve >99% ee .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?
Stability studies show degradation at extremes (pH < 3 or >10) due to hydrolysis of the amino alcohol bond. Store at 4°C in buffered solutions (pH 6–8) to minimize decomposition. Accelerated stability testing (40°C/75% RH) predicts shelf life, monitored via LC-MS .
Data Analysis and Mechanistic Insights
Q. How are kinetic studies designed to elucidate the mechanism of Cu(I)-catalyzed reactions involving this compound?
Use stopped-flow spectroscopy to track intermediate formation (e.g., Cu-oxo species). Vary catalyst loading and substrate concentrations to determine rate laws. Isotopic labeling (¹⁸O) identifies oxygen transfer pathways, as shown in for α-keto aldehyde synthesis .
Q. What computational tools predict the compound’s interaction with biological targets like EGFR?
Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding. Docking software (AutoDock Vina) identifies key residues (e.g., EGFR’s Lys745 and Met793). QSAR models correlate substituent effects with inhibitory potency .
Q. How are conflicting reports on reaction yields reconciled in scale-up syntheses?
Batch vs. flow chemistry may account for discrepancies. In , scale-up to 1.0 mmol maintained 96% yield via strict temperature control and catalyst recycling. Use DoE (Design of Experiments) to optimize variables (e.g., stirring rate, solvent volume) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
